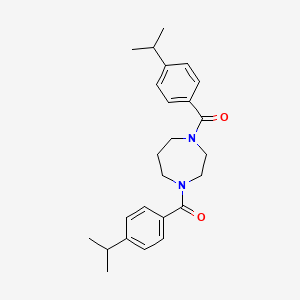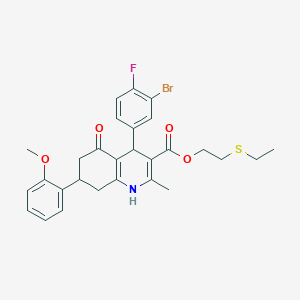![molecular formula C22H16N2O5S B11588416 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588416.png)
2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features multiple functional groups, including thiazole, furan, and chromeno-pyrrole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and furan intermediates, followed by their coupling with the chromeno-pyrrole core. Common reagents and conditions include:
Thiazole Formation: Using acetyl chloride and methylamine in the presence of a base.
Furan Formation: Using furfural and methyl ketone under acidic conditions.
Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
化学反应分析
Types of Reactions
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the furan ring may produce tetrahydrofuran derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: can be compared with other compounds featuring thiazole, furan, or chromeno-pyrrole moieties.
Thiazole Derivatives: Known for their biological activities, such as antimicrobial and anticancer properties.
Furan Derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Chromeno-Pyrrole Derivatives: Investigated for their potential as therapeutic agents.
Uniqueness
The uniqueness of 2-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-1-(5-METHYLFURAN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its complex structure, which combines multiple bioactive moieties. This could result in synergistic effects and novel properties not seen in simpler compounds.
属性
分子式 |
C22H16N2O5S |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(5-methylfuran-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16N2O5S/c1-10-8-9-15(28-10)17-16-18(26)13-6-4-5-7-14(13)29-19(16)21(27)24(17)22-23-11(2)20(30-22)12(3)25/h4-9,17H,1-3H3 |
InChI 键 |
ZEYWABZRACPDAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)C)C)OC5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[1-(5-chloro-2-methoxyphenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11588338.png)
![propan-2-yl 2,7-dimethyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11588341.png)
![(5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588342.png)
![N-[2-(4-bromobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide](/img/structure/B11588348.png)

![Allyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-B][1,3]thiazine-7-carboxylate](/img/structure/B11588353.png)
![ethyl 5-[2-hydroxy-3-(morpholin-4-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11588361.png)
![Propan-2-yl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11588364.png)
![N-benzyl-8-(furan-2-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11588373.png)
![(5Z)-3-cyclohexyl-1-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11588375.png)
![N-(4-methylphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11588381.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11588408.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11588415.png)
